

In-Depth Technical Guide: 2-Methoxy-2-methylpropan-1-amine Hydrochloride

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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of **2-Methoxy-2-methylpropan-1-amine**, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular salt, this document combines reported data for the parent amine with theoretically derived properties and generalized experimental protocols for the hydrochloride form. The guide covers physicochemical properties, proposed methodologies for synthesis and characterization, and a discussion of potential biological activities based on structurally related compounds.

Chemical and Physical Properties

While specific experimental data for **2-Methoxy-2-methylpropan-1-amine** hydrochloride is scarce in publicly accessible literature, its properties can be predicted based on the known data of the parent amine and the general characteristics of amine hydrochlorides. The formation of a hydrochloride salt from a primary amine typically results in a crystalline solid with increased water solubility and a higher melting point compared to the free base.^{[1][2]}

Table 1: Physicochemical Properties of **2-Methoxy-2-methylpropan-1-amine** (Parent Compound)^[3]

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO	PubChem
Molecular Weight	103.16 g/mol	PubChem
IUPAC Name	2-methoxy-2-methylpropan-1-amine	PubChem
CAS Number	89282-70-2	PubChem
Computed XLogP3	-0.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Table 2: Predicted Properties of **2-Methoxy-2-methylpropan-1-amine** Hydrochloride

Property	Predicted Value/State	Rationale
Molecular Formula	C ₅ H ₁₄ ClNO	Addition of HCl to the parent amine.
Molecular Weight	139.62 g/mol	Sum of the molecular weights of the parent amine and HCl.
Physical State	White to off-white crystalline solid	Amine hydrochlorides are typically crystalline solids.[1]
Melting Point	> 150 °C (Decomposition may occur)	Significantly higher than the free base due to ionic character.
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in aprotic organic solvents.	Salt formation increases polarity and aqueous solubility. [2]
pKa (of the ammonium ion)	9 - 10	Typical range for primary alkylammonium ions.

Experimental Protocols

The following sections detail hypothetical, yet standard, experimental procedures for the synthesis and characterization of **2-Methoxy-2-methylpropan-1-amine** hydrochloride.

Synthesis of 2-Methoxy-2-methylpropan-1-amine Hydrochloride

This protocol describes the conversion of the free amine to its hydrochloride salt.

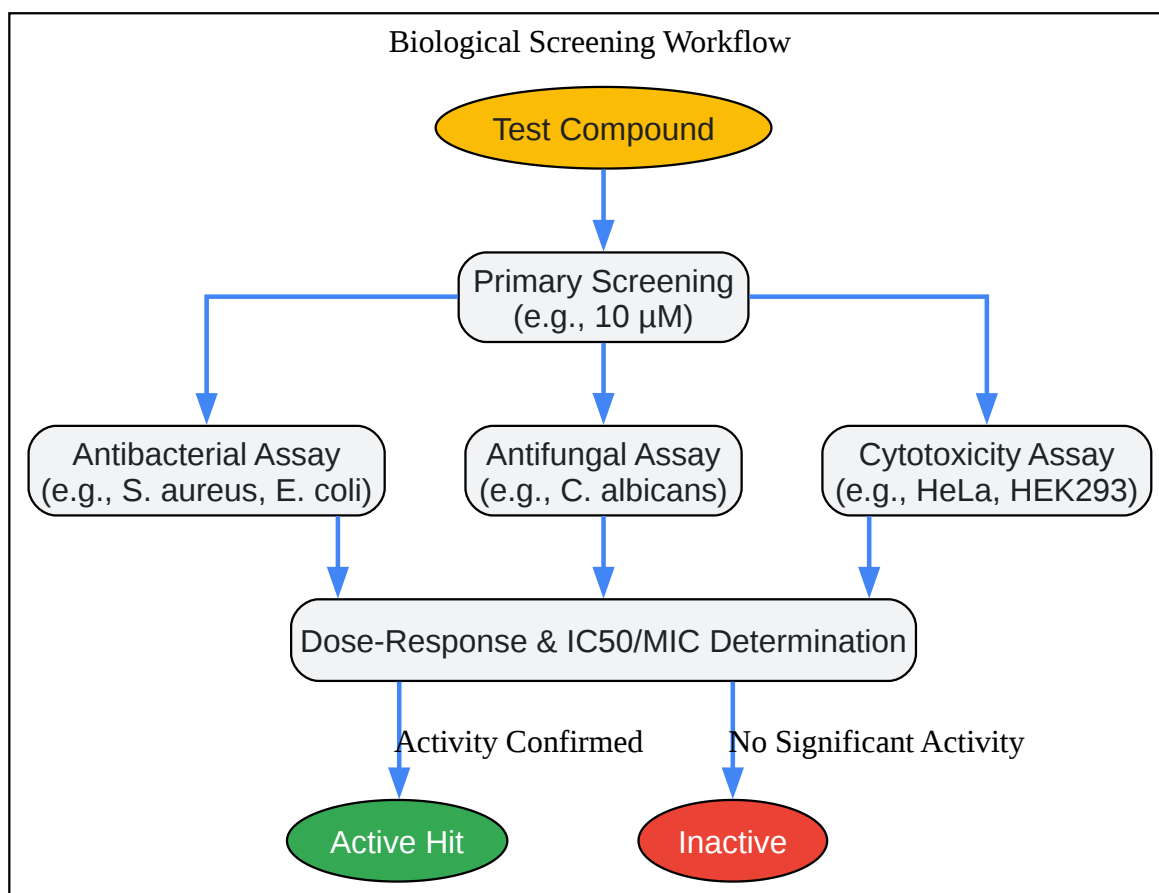
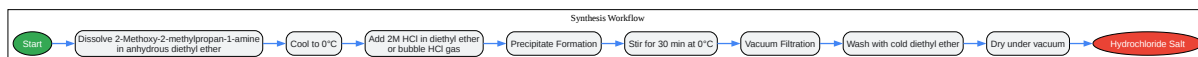
Materials:

- **2-Methoxy-2-methylpropan-1-amine**
- Anhydrous diethyl ether or dichloromethane
- 2 M HCl in diethyl ether or gaseous hydrogen chloride
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel or gas dispersion tube
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven or vacuum desiccator

Procedure:

- Dissolve 1.0 g of **2-Methoxy-2-methylpropan-1-amine** in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.

- Slowly add 1.1 equivalents of 2 M HCl in diethyl ether dropwise to the stirred solution. Alternatively, bubble anhydrous hydrogen chloride gas through the solution until precipitation ceases.
- A white precipitate of the hydrochloride salt should form.
- Continue stirring the mixture at 0 °C for an additional 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.
- Dry the product in a vacuum oven at 40-50 °C to a constant weight.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methoxy-2-methylpropan-1-amine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354346#2-methoxy-2-methylpropan-1-amine-hydrochloride-salt-properties]

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